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3,4-Bis(trifluoromethyl)benzyl bromide
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Overview
Description
3,4-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6. It is a derivative of benzyl bromide, where two trifluoromethyl groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Bis(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 3,4-bis(trifluoromethyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent reaction controls to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromide to the corresponding benzyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl azides, benzyl thiocyanates, and benzyl ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: The primary product is benzyl hydride.
Scientific Research Applications
3,4-Bis(trifluoromethyl)benzyl bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3,4-bis(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom is highly susceptible to nucleophilic attack, making the compound a versatile intermediate in various chemical reactions. The trifluoromethyl groups enhance the electrophilicity of the benzyl carbon, facilitating reactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl bromide: Similar structure but with only one trifluoromethyl group.
3,5-Bis(trifluoromethyl)benzyl bromide: Similar structure with trifluoromethyl groups at the 3 and 5 positions.
4-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group on the benzene ring
Uniqueness
3,4-Bis(trifluoromethyl)benzyl bromide is unique due to the presence of two trifluoromethyl groups at specific positions on the benzene ring. This structural feature imparts distinct electronic properties, making it highly reactive and suitable for specialized applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C9H5BrF6 |
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Molecular Weight |
307.03 g/mol |
IUPAC Name |
4-(bromomethyl)-1,2-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-1-2-6(8(11,12)13)7(3-5)9(14,15)16/h1-3H,4H2 |
InChI Key |
OTMDLXNMTOPZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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